
7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is also known as HPPD, and it has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Cardiovascular Activity
Researchers synthesized and tested various derivatives of 7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione for cardiovascular activities. They found that some compounds displayed strong antiarrhythmic activity and hypotensive effects. These derivatives also showed affinity for alpha1- and alpha2-adrenoreceptors, highlighting potential applications in cardiovascular therapies (Chłoń-Rzepa et al., 2004).
Metabolism and Disposition
Another study investigated the pharmacokinetics and metabolism of linagliptin, a compound structurally similar to 7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. This research provided insights into the drug's excretion pathways and metabolic processes, contributing to the understanding of its pharmacological profile and potential for human use (Blech et al., 2010).
Molecular Geometry
The molecular geometry of similar compounds has been studied, providing valuable information about their chemical structure and potential interactions with biological systems. These insights are crucial for designing drugs with specific target interactions (Karczmarzyk et al., 1995).
Cleavage of Abasic DNA
Compounds with piperidine structures, related to 7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, have been used in studies for the cleavage of abasic and UV-irradiated DNA. This application is significant in understanding DNA damage and repair mechanisms, which are crucial in cancer research and therapy (McHugh & Knowland, 1995).
Antitumor Activity
Novel purine derivatives, including those structurally similar to 7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, have been synthesized and tested for antitumor activities. These compounds offer potential therapeutic applications in oncology, particularly in targeting specific cancer types (Ueda et al., 1987).
Antimicrobial and Antifungal Activity
Studies on derivatives of purine compounds have shown antimicrobial and antifungal activities. These findings are essential for developing new antimicrobial agents, especially in the face of rising antibiotic resistance (Romanenko et al., 2016).
properties
IUPAC Name |
7-hexyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-3-4-5-9-12-22-13-14(20(2)17(24)19-15(13)23)18-16(22)21-10-7-6-8-11-21/h3-12H2,1-2H3,(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHQTJXYOGGAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

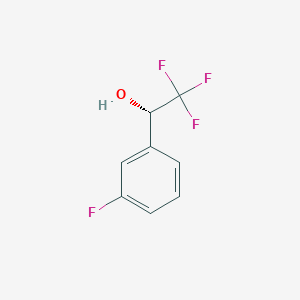
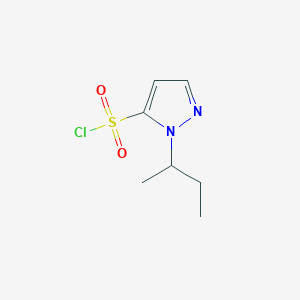
![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397585.png)
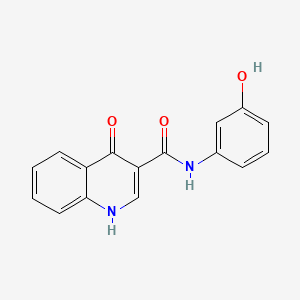
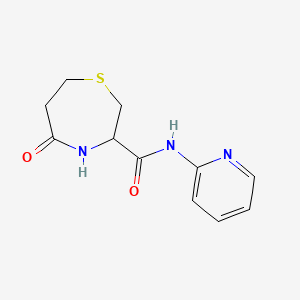

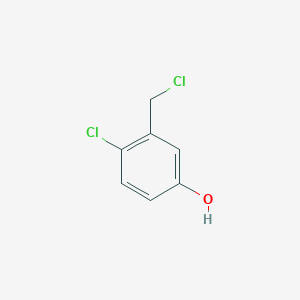
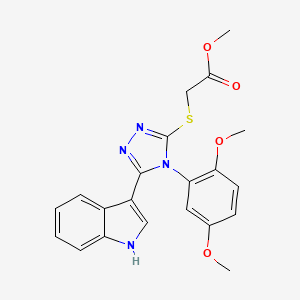
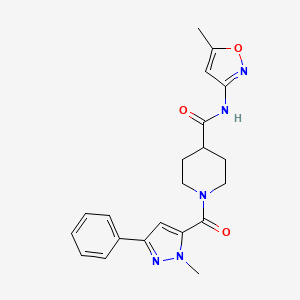
![1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397601.png)
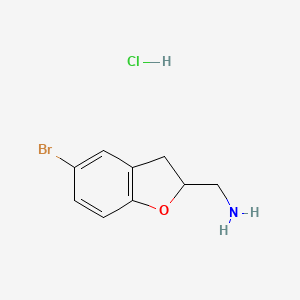
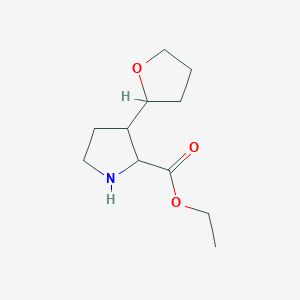
![N-(2,4-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2397605.png)
